molecular formula C55H90O3 B1345597 Cholest-5-en-3-ol (3beta)-, carbonate (2:1) CAS No. 29331-39-3

Cholest-5-en-3-ol (3beta)-, carbonate (2:1)

Cat. No. B1345597
CAS RN: 29331-39-3
M. Wt: 799.3 g/mol
InChI Key: JWXLCQHWBFHMOI-UHFFFAOYSA-N
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Description

Cholest-5-en-3-ol (3beta)-, carbonate (2:1) is a derivative of Cholest-5-en-3-ol . It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .

Scientific Research Applications

Synthesis and Modification

Cholest-5-en-3-ol (3beta)-, carbonate (2:1) and its derivatives are synthesized for various scientific applications. A practical method for stereoselective preparation of derivatives from inexpensive cholesterol has been reported. These derivatives are of substantial interest due to their potential in cellular probes and medicinal applications (Qi Sun, Sutang Cai, & B. Peterson, 2009). Additionally, the synthesis of cholest-5-ene-3beta-carboxylates and a comparison of their mesomorphic behavior with isomeric cholesterol esters have been documented. These compounds represent a novel type of chiral nematic material for use in thermochromic applications, showing significant potential in material sciences (S. Harwood, K. Toyne, J. Goodby, M. Parsley, & G. W. Gray, 2000).

Antitumor Activity

Studies on the structural modification of cholest-4 alpha-methyl-7-en-3beta-ol derivatives have shown potent inhibitory activity against various human cancer cell lines, highlighting the potential therapeutic applications of these compounds in cancer treatment (Lan He, Yumei Liu, Jiangong Shi, & Q. Pei, 2006).

Liquid Crystal Research

Cholest-5-en-3-ol (3beta)-, carbonate (2:1) derivatives have been used in the synthesis of mesogenic materials. These materials exhibit well-defined smectic A liquid crystal phases and are of interest in the field of liquid crystal research and applications, demonstrating the compound's role in the development of novel liquid crystal materials (V. Mallia & Suresh Das, 2001).

Biochemical Studies

The compound and its derivatives have been used as substrates in biochemical studies. For instance, deuterium-labeled derivatives have been used to probe the stereochemistry and mechanism of enzymatic reactions, offering insights into biochemical processes and potential applications in enzyme studies (A. Rahier, 2001).

Safety And Hazards

The safety data sheet for a related compound, Cholest-5-en-3-ol (3β)-, acetate, suggests avoiding contact with skin and eyes, and not breathing dust . It is classified as combustible solids and personal protective equipment such as eyeshields, gloves, and type N95 (US) are recommended .

properties

IUPAC Name

bis[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H90O3/c1-35(2)13-11-15-37(5)45-21-23-47-43-19-17-39-33-41(25-29-52(39,7)49(43)27-31-54(45,47)9)57-51(56)58-42-26-30-53(8)40(34-42)18-20-44-48-24-22-46(38(6)16-12-14-36(3)4)55(48,10)32-28-50(44)53/h17-18,35-38,41-50H,11-16,19-34H2,1-10H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXLCQHWBFHMOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5CCC6(C7CCC8(C(C7CC=C6C5)CCC8C(C)CCCC(C)C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H90O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10951892
Record name Dicholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

799.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cholest-5-en-3-ol (3beta)-, carbonate (2:1)

CAS RN

29331-39-3
Record name Cholesterol carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29331-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cholest-5-en-3-ol (3.beta.)-, carbonate (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Dicholest-5-en-3-yl carbonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10951892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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